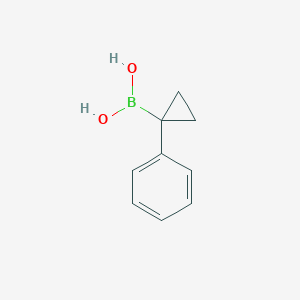

(1-Phenylcyclopropyl)boronic acid

Description

Properties

Molecular Formula |

C9H11BO2 |

|---|---|

Molecular Weight |

162.00 g/mol |

IUPAC Name |

(1-phenylcyclopropyl)boronic acid |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9(6-7-9)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |

InChI Key |

JWNPKUFYZNYIFS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1(CC1)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(1-Phenylcyclopropyl)boronic acid chemical structure and properties

This technical guide provides a comprehensive analysis of (1-Phenylcyclopropyl)boronic acid , a specialized organoboron reagent used in advanced medicinal chemistry for introducing conformationally constrained phenyl-cyclopropyl motifs.

Structure, Synthesis, and Cross-Coupling Methodologies

Executive Summary

This compound is a sterically demanding organoboron building block. Unlike simple phenylboronic acids, this molecule features a quaternary carbon center at the point of attachment to boron, introducing significant steric bulk and unique electronic properties. It serves as a critical bioisostere for tert-butyl or gem-dimethyl groups in drug design, offering a rigid scaffold that locks phenyl ring orientation relative to the molecular core. This guide details its physical properties, validated synthesis routes, and optimized protocols for Suzuki-Miyaura cross-coupling, addressing the specific challenges of transmetallation at a quaternary center.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 2755402-62-9 (Note: Often custom synthesized; verify with specific vendor) |

| Structure | A cyclopropane ring geminally substituted with a phenyl group and a boronic acid moiety.[1][2][3][4] |

| Molecular Formula | C₉H₁₁BO₂ |

| Molecular Weight | 162.00 g/mol |

| SMILES | OB(O)C1(C2=CC=CC=C2)CC1 |

| LogP (Predicted) | ~2.15 |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar hydrocarbons. |

| pKa | ~8.5 (Boronic acid ionization) |

Synthesis & Manufacturing

Accessing the 1-phenylcyclopropyl motif requires overcoming the steric congestion at the quaternary center. Two primary routes are established: the Simmons-Smith Cyclopropanation (preferred for scale and purity) and Lithium-Halogen Exchange .

Route A: Simmons-Smith Cyclopropanation (Strategic Preference)

This route avoids the formation of elimination byproducts common in the lithiation of tertiary halides. It proceeds via the cyclopropanation of a 1-phenylvinylboronate ester.

-

Precursor Formation: Dehydration of acetophenone pinacol boronate or coupling of a vinyl halide.

-

Cyclopropanation: Treatment of the vinyl boronate with diiodomethane (CH₂I₂) and Diethylzinc (Et₂Zn) (Furukawa modification).

-

Hydrolysis: Conversion of the pinacol ester to the free boronic acid (if required) using NaIO₄/NH₄OAc.

Route B: Lithium-Halogen Exchange

Direct lithiation of 1-phenylcyclopropyl bromide followed by trapping with trimethyl borate.

-

Risk: High probability of

-elimination to form phenylallene or ring opening due to the strain and basicity of the tertiary carbanion.

Visualization: Synthesis Pathways

Caption: Figure 1.[5] The preferred synthetic pathway utilizes a Simmons-Smith cyclopropanation on a vinyl boronate precursor to establish the quaternary center.

Reactivity Profile & Challenges

Steric Hindrance in Cross-Coupling

The primary challenge in using this compound is the transmetallation step in the Suzuki-Miyaura cycle. The quaternary carbon bonded to boron creates significant steric bulk, retarding the approach of the palladium(II) complex.

-

Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh temperatures that lead to protodeboronation.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr) to facilitate oxidative addition and create a highly active catalyst species that can accommodate the bulky nucleophile.

Protodeboronation Stability

While cyclopropyl boronic acids are generally more stable than their heteroaryl counterparts, the 1-phenyl substituent introduces a benzylic position.

-

Mechanism: Under acidic conditions, protonation of the cyclopropane ring or the benzylic position can lead to C-B bond cleavage (protodeboronation), yielding phenylcyclopropane.

-

Mitigation: Maintain basic or neutral conditions. Avoid prolonged heating in protic solvents.

Experimental Protocol: Optimized Cross-Coupling

Objective: Coupling this compound with an aryl bromide (Ar-Br).

Reagents & Equipment[5][6][7][8]

-

Boronic Acid: 1.2 – 1.5 equivalents.

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 precatalyst.

-

Base: K₃PO₄ (3.0 equivalents) – Phosphate bases are superior to carbonates for hindered substrates.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

-

Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Procedure

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Catalyst Addition: Add Pd-SPhos G3 precatalyst (0.02 mmol). Note: If using Pd(OAc)₂/Ligand, premix them in the solvent for 5 mins before addition.

-

Solvent & Degas: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 5 minutes or use freeze-pump-thaw cycling.

-

Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of Ar-Br. If the reaction stalls, add 0.5 eq more boronic acid.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography. Note: The product will be non-polar; start with 100% Hexanes/Heptane.

Visualization: Catalytic Cycle for Hindered Substrates

Caption: Figure 2. The catalytic cycle highlights Transmetallation as the critical bottleneck due to the steric bulk of the 1-phenylcyclopropyl group.

Medicinal Chemistry Applications

The 1-phenylcyclopropyl moiety is a high-value structural motif in drug discovery:

-

Conformational Restriction: The cyclopropane ring locks the phenyl group into a specific vector, reducing the entropic penalty of binding to a receptor.

-

Metabolic Stability: The cyclopropyl group is often metabolically robust compared to an isopropyl or ethyl chain, blocking potential sites of hydroxylation.

-

Bioisosterism: It acts as a rigid, lipophilic replacement for a tert-butyl group, often improving potency through better shape complementarity.

Example Use Case: In the development of NK1 receptor antagonists or Kinase inhibitors , replacing a flexible benzyl group with a 1-phenylcyclopropyl group often improves selectivity by restricting the rotation of the aromatic ring.

Handling & Safety

-

Storage: Store at 2–8 °C under inert atmosphere. Boronic acids can dehydrate to form boroxines (trimers) upon standing; this is reversible with the addition of water/base during the reaction.[6]

-

Hazards: Treat as a general irritant. Avoid inhalation of dust.

-

Stability: Stable for months if kept dry. Degrades slowly in solution if exposed to air/light.

References

-

Charette, A. B., et al. "Simmons-Smith Cyclopropanation of Alkenylboronates." Journal of the American Chemical Society, 1998. Link

-

Barder, T. E., & Buchwald, S. L. "Improved Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates." Organic Letters, 2004. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Link

Sources

- 1. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid | C9H11BO3 | CID 57416393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Custom Synthesis Services | AmBeed [ambeed.com]

- 3. Boric Acids| Ambeed [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

CAS number and physical constants for (1-Phenylcyclopropyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

(1-Phenylcyclopropyl)boronic acid is a valuable building block in organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. Its unique structural motif, featuring a phenyl group attached to a cyclopropyl ring bearing a boronic acid moiety, allows for the introduction of this specific functionality into a wide range of substrates.

Key Identifiers:

-

MDL Number: MFCD12962793[1]

Physicochemical Constants:

A comprehensive set of experimentally determined physical constants for this compound is not widely published. However, some key properties can be summarized as follows:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₂ | [1] |

| Molecular Weight | 162.00 g/mol | [1] |

| Calculated logP | 2.1458 | [1] |

It is important to note that boronic acids, in general, are often white to off-white crystalline solids. They are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines).[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general safety guidelines for boronic acids should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid creating dust.[4] Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[4] For long-term storage, refrigeration may be recommended.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[5][6] This palladium-catalyzed reaction allows for the efficient synthesis of biaryl compounds and other complex organic molecules, which are prevalent in many pharmaceutical agents.[7][8][9]

Mechanistic Rationale

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 1-phenylcyclopropyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

The choice of base, solvent, and palladium catalyst/ligand system is crucial for optimizing the reaction yield and minimizing side products. The base activates the boronic acid, making it more nucleophilic for the transmetalation step.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of degassed toluene.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by degassed toluene (5 mL) and degassed water (1 mL).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Rationale for Procedural Steps:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and other reaction components.

-

Degassed Solvents: Degassing the solvents removes dissolved oxygen, which can also deactivate the catalyst.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.

-

Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.

-

Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Aqueous Conditions: The presence of water can often accelerate the Suzuki-Miyaura coupling reaction.

Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The introduction of the 1-phenylcyclopropyl moiety can significantly impact the pharmacological properties of a molecule. The rigid cyclopropyl group can act as a bioisostere for other functionalities and can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. Boronic acids themselves have emerged as important pharmacophores in drug design, with several boronic acid-containing drugs approved for clinical use.[8][9][10] The unique properties of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Understanding its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding to aid scientists and researchers in leveraging the synthetic potential of this important building block.

References

-

This compound. Fluorochem.

-

phenyl boronic acid. s d fine-chem limited.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Phenylboronic acid. Wikipedia.

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.

-

The Role of Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Design and discovery of boronic acid drugs. PubMed.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.

-

Boronic acid. Wikipedia.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

-

Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry (RSC Publishing).

-

Phenylboronic acid:Synthesis,reactions. ChemicalBook.

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (1-Phenylcyclopropyl)boronic acid in Organic Solvents

Executive Summary

(1-Phenylcyclopropyl)boronic acid is a niche organoboron compound with potential applications in organic synthesis and medicinal chemistry, serving as a unique building block for introducing the phenylcyclopropyl motif. A comprehensive understanding of its solubility in organic solvents is a cornerstone for its effective application, dictating everything from reaction kinetics and purification strategies to formulation for screening assays. This technical guide addresses a notable gap in the existing literature by providing a robust framework for approaching the solubility of this specific compound. While direct, published quantitative solubility data for this compound is scarce, this document synthesizes foundational principles from analogous compounds, outlines the inherent challenges in measuring boronic acid solubility, and provides detailed, field-proven experimental protocols to empower researchers to generate reliable data. This guide is structured to provide both theoretical grounding and practical, actionable methodologies for scientists in chemical research and drug development.

Physicochemical Profile and Predicted Solubility

To understand the solubility of this compound, we must first consider its molecular structure, which combines a nonpolar phenylcyclopropyl group with a polar, hydrogen-bonding boronic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₂ | - |

| Molecular Weight | 161.99 g/mol | [1] |

| Calculated logP | 2.15 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

The calculated octanol-water partition coefficient (logP) of ~2.15 suggests a predominantly lipophilic character. However, the two hydroxyl groups of the boronic acid moiety are capable of forming strong hydrogen bonds, imparting a degree of polarity. This duality governs its interaction with various organic solvents.

Based on the extensive data available for its parent compound, phenylboronic acid, we can establish a baseline prediction for the solubility of this compound. The addition of the cyclopropyl ring enhances the molecule's nonpolar surface area compared to a simple phenyl group. Therefore, its solubility is expected to be lower in polar solvents and higher in nonpolar solvents relative to phenylboronic acid.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale & Comparative Insight |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High to Moderate | Phenylboronic acid exhibits high solubility in ethers.[2][3] The ether oxygen can act as a hydrogen bond acceptor for the B(OH)₂ group. The increased lipophilicity from the cyclopropyl group may slightly reduce solubility compared to the parent acid but should remain favorable. |

| Ketones | Acetone, 3-Pentanone | High to Moderate | Like ethers, ketones are polar aprotic solvents capable of accepting hydrogen bonds. Phenylboronic acid shows high solubility in these solvents.[2][4] |

| Alcohols | Methanol, Ethanol | High | These protic solvents can both donate and accept hydrogen bonds, readily solvating the boronic acid group. However, there is a risk of esterification, forming boronic esters. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid has moderate solubility in chloroform.[2][5] These solvents are weakly polar. The nonpolar character of the phenylcyclopropyl group will favor interaction, but the polar boronic acid group is less effectively solvated. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents will interact favorably with the phenyl group via π-stacking. The overall nonpolar nature should be compatible with the solute, but the polar boronic acid headgroup will limit solubility. |

| Alkanes | Hexanes, Methylcyclohexane | Very Low / Insoluble | These are highly nonpolar solvents. Phenylboronic acid is poorly soluble in hexanes and methylcyclohexane.[2][6] The significant polarity and hydrogen bonding capability of the boronic acid moiety prevent effective solvation. |

The Critical Challenge: Dehydration and Boroxine Formation

A primary and often underestimated challenge in determining the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][7][8] This equilibrium is highly sensitive to factors such as temperature, solvent, and the presence of trace amounts of water, making it a significant source of experimental variability.

The boroxine anhydride possesses substantially different physicochemical properties, including solubility, compared to the monomeric boronic acid.[2] Consequently, what is often measured is the solubility of an equilibrium mixture of the two species, which can lead to poor reproducibility.[2] It is imperative that researchers are aware of this phenomenon and control experimental conditions rigorously.

Figure 2: Workflow for the Shake-Flask solubility determination method.

Detailed Steps:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of solid this compound to each vial, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker or on a shaking plate set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. For boronic acids, 48-72 hours is recommended to ensure the monomer-boroxine equilibrium is also reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle. Centrifugation of the sealed vials can accelerate this process.

-

Sampling and Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles. [9]5. Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) system. HPLC is the preferred analytical technique as it can separate the analyte from potential impurities or degradation products. [9]6. Calculation: Determine the concentration of the original saturated solution by applying the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).

Protocol 2: Solubility Determination by the Dynamic (Turbidity) Method

This synthetic method involves heating a biphasic sample of known composition until it becomes a single clear phase. It is often faster than the shake-flask method and allows for the determination of solubility at various temperatures. [2][7] Methodology Workflow

Figure 3: Workflow for the Dynamic (Turbidity) solubility determination method.

Detailed Steps:

-

Sample Preparation: In a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe, prepare a slurry of this compound in the chosen solvent with a precisely known composition (mole fraction or weight percent).

-

Heating and Observation: While stirring vigorously, heat the vessel using a circulating bath at a slow, controlled rate (e.g., 0.3 K/h). [7]3. Endpoint Determination: The point at which the solution becomes perfectly clear marks the solid-liquid equilibrium temperature for that specific concentration. This can be detected visually or more accurately using a light transmission probe (nephelometry), where the disappearance of turbidity is marked by a sharp increase in light intensity passing through the sample. [2][7]4. Data Collection: Repeat this procedure for several different compositions to obtain a series of data points, each correlating a specific concentration with its saturation temperature.

-

Data Analysis: Plot the temperature versus concentration to generate a solubility curve, from which the solubility at any given temperature within the measured range can be interpolated.

Conclusion

The solubility of this compound is a critical, yet uncharacterized, parameter essential for its effective use in research and development. While direct data is unavailable, a robust predictive framework can be built by analyzing its structure in comparison to well-documented analogs like phenylboronic acid. The primary experimental challenge remains the compound's tendency to form boroxine anhydrides, which demands rigorous control over experimental conditions to ensure data reliability. By employing standardized methodologies such as the Shake-Flask or Dynamic methods detailed herein, researchers can confidently and accurately determine the solubility of this compound in a range of organic solvents, thereby accelerating its application in synthesis and drug discovery.

References

-

BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from BenchChem technical documents. [10]2. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4349–4355. [7]3. Stella, V. J., & Lopalco, A. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [11]4. Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The AAPS Journal, 13(3), 447–459. [9]5. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [12]6. Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236–267. [13]7. Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution technical notes. 8. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [2][4][5][8][14]9. Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [15]10. Qureshi, A., Vyas, J., & Upadhyay, U. M. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5. [16]11. BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Retrieved from BenchChem technical documents. [3]12. ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Diagram]. [5]13. Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [4]14. Fluorochem. (n.d.). This compound. Retrieved from Fluorochem product page. [1]15. BenchChem. (n.d.). Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide. Retrieved from BenchChem technical documents. [17]16. Wikipedia. (n.d.). Phenylboronic acid. [6]17. ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its... [Diagram]. [18]18. Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 248, 93-98. [19]19. J-GLOBAL. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [14]20. MedChemExpress. (n.d.). Phenylboronic acid (Phenylboron dihydroxide). Retrieved from MedChemExpress product page. [20]21. Sigma-Aldrich. (n.d.). Cyclopropylboronic acid. Retrieved from Sigma-Aldrich product page. [21]22. BLD Pharm. (n.d.). (4-Cyclopropylphenyl)boronic acid. Retrieved from BLD Pharm product page. [22]23. Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [PDF]. [8]24. Manchester Organics. (n.d.). 3-(Cyclopropyl) phenyl boronic acid. Retrieved from Manchester Organics product page. [23]25. U.S. Environmental Protection Agency. (n.d.). [4-(Methoxycarbonyl)phenyl]boronic acid Properties. CompTox Chemicals Dashboard.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

- 14. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmajournal.net [pharmajournal.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Cyclopropylboronic acid 411235-57-9 [sigmaaldrich.com]

- 22. 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 23. manchesterorganics.com [manchesterorganics.com]

Topic: Steric Hindrance Effects in 1-Substituted Cyclopropyl Boronates

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropyl motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and binding properties to bioactive molecules.[1] Cyclopropyl boronates, particularly those substituted at the C1 position, serve as indispensable building blocks for introducing this three-dimensional scaffold. However, the journey from synthesis to application is fraught with challenges, primarily dictated by steric hindrance. The congested environment around the C(sp³)-boron bond profoundly influences synthetic accessibility, stability, and reactivity in crucial transformations like the Suzuki-Miyaura cross-coupling. This guide offers a deep dive into the steric effects governing the chemistry of 1-substituted cyclopropyl boronates. We will move beyond mere protocols to dissect the underlying causality, providing field-proven strategies and detailed methodologies to empower researchers to rationally design syntheses and overcome the steric bottlenecks inherent to these valuable reagents.

The Physicochemical Landscape of the 1-Substituted Cyclopropyl Boronate Moiety

The reactivity of cyclopropyl boronates is a direct consequence of the unique electronic structure of the cyclopropane ring. Unlike simple alkanes, the C-C bonds possess significant p-character, often described by the Walsh orbital model. This imparts partial sp² hybridization characteristics, making the cyclopropyl group behave, in some respects, like an unsaturated system.[2] This electronic nature is a double-edged sword: it enhances the competence of cyclopropyl boronates in cross-coupling reactions compared to their simple alkyl counterparts, but it also creates a rigid framework where steric effects are magnified.[2][3]

When a substituent is placed at the C1 position—the same carbon bearing the boronate ester—a significant steric shield is erected around the reactive C-B bond. This congestion directly impedes the key molecular interactions required for both the synthesis of the boronate and its subsequent chemical transformations.

Caption: Steric shielding of the C1-Boron bond by a 1-substituent (R).

Navigating Steric Effects in the Synthesis of 1-Substituted Cyclopropyl Boronates

The creation of a quaternary center at the C1 position of a cyclopropyl boronate is a significant synthetic hurdle. Direct C-H borylation is often inefficient due to the steric congestion. Therefore, strategies that construct the ring system with the boron moiety already present, or that leverage rearrangement reactions, are generally more successful.

Strategy 1: Cyclopropanation of Alkenyl Boronates

A robust method for accessing cyclopropyl boronates is the cyclopropanation of a corresponding alkenyl boronate ester. This approach circumvents the challenge of introducing a boron group onto a sterically hindered carbon by forming the strained ring as a later step. The Simmons-Smith reaction and related variants are particularly effective.

Causality Behind the Choice: By starting with the flat, accessible vinyl boronate, the reagents for cyclopropanation (e.g., the carbenoid) can approach the double bond with less steric hindrance than a borylation catalyst would experience approaching a substituted cyclopropane. This pathway is often highly stereoselective, with the stereochemistry of the final product dictated by the geometry of the starting alkene.[4]

Experimental Protocol: Simmons-Smith Cyclopropanation of a Vinyl Boronate

-

Reactor Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the vinyl boronic ester (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of diethylzinc (1.1 M in hexanes, 2.2 equiv) dropwise via syringe over 10 minutes. Following this, add diiodomethane (2.2 equiv) dropwise over 10 minutes. Scientist's Note: The slow, sequential addition is critical to control the exotherm and prevent undesired side reactions.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness Check: This step safely neutralizes the reactive organozinc species. Perform in a well-ventilated fume hood.

-

Workup: Transfer the mixture to a separatory funnel, add water, and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-substituted cyclopropyl boronate.

Strategy 2: 1,2-Metalate Rearrangement of Borylated Cyclopropanes

For accessing highly substituted and sterically demanding cyclopropyl boronates, the 1,2-metalate rearrangement offers a powerful and stereospecific pathway.[5][6][7][8] This method involves the addition of an organolithium reagent to a cyclopropyl boronic ester, forming a boronate "ate" complex. This intermediate then undergoes a rearrangement, often triggered by a leaving group, to form a new C-C bond with complete inversion of configuration.

Caption: Workflow for 1,2-Metalate Rearrangement.

Causality Behind the Choice: This strategy excels where others fail because it constructs the most sterically congested bond through an intramolecular rearrangement. The stereochemical outcome is highly predictable and controlled by the initial configuration of the cyclopropane, making it ideal for synthesizing complex acyclic fragments with multiple, defined stereocenters from a cyclopropyl precursor.[4][9]

Comparison of Synthetic Methods

| Synthetic Strategy | Key Advantage | Primary Steric Limitation | Typical Yields | Stereocontrol |

| Cyclopropanation | Good for less substituted C1 positions; reliable. | Bulky substituents on the alkene can hinder carbenoid approach. | 60-90% | High (Substrate-directed) |

| 1,2-Metalate Rearrangement | Access to highly congested quaternary centers.[5][6] | Sensitive to electronic nature of nucleophile and substituents.[6] | 50-90% | High (Stereospecific) |

| From Dibromocyclopropanes | Scalable and uses readily available starting materials.[10] | Can have limited stereoselectivity compared to other methods.[10][11] | 40-75% | Moderate to Low |

Overcoming the Steric Barrier in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for cyclopropyl boronates, yet it is precisely where steric hindrance at the C1 position poses the greatest challenge.[3] The key bottleneck is the transmetalation step, where the cyclopropyl group is transferred from the boron 'ate' complex to the palladium center.

The Transmetalation Challenge: A bulky 1-substituent physically obstructs the optimal orbital alignment between the cyclopropyl-boron bond and the palladium(II) complex. This increases the activation energy of the transmetalation step, slowing down or completely stalling the catalytic cycle.

Mitigation Strategy: Rational Ligand Selection The solution lies in modifying the steric and electronic environment of the palladium catalyst through ligand selection. Bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) are essential tools.

Causality Behind Ligand Choice:

-

Steric Bulk: These ligands are large enough to promote the formation of a highly reactive, 12-electron L-Pd(0) species, which readily undergoes oxidative addition.

-

Electron-Donating: Their electron-rich nature stabilizes the electron-deficient palladium center throughout the catalytic cycle.

-

Flexibility: The biaryl backbone allows the ligand to create a well-defined pocket around the metal that can accommodate one bulky substrate (the aryl halide) while being flexible enough to allow the approach of the second bulky partner (the cyclopropyl boronate), facilitating the otherwise difficult transmetalation.[12]

Caption: Impact of a bulky phosphine ligand on the transmetalation step.

Optimized Protocol: Suzuki Coupling of a 1-Arylcyclopropyl Boronate

-

Reactor Setup: In a glovebox, charge a microwave vial with the 1-substituted cyclopropyl pinacol boronate (1.2 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv). Scientist's Note: Using the boronate in slight excess can help drive the reaction to completion. K₂CO₃ is a robust, inexpensive base suitable for this coupling.[12]

-

Catalyst Preparation: In the same vial, add Pd(OAc)₂ (3 mol %) and XPhos (6 mol %). The 1:2 Pd:Ligand ratio is crucial for generating the active catalytic species.[12]

-

Solvent Addition: Add a 10:1 mixture of cyclopentyl methyl ether (CPME) and water (0.25 M). Seal the vial with a Teflon-lined cap.

-

Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or microwave reactor at 100 °C for 4-12 hours.

-

Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by flash chromatography to obtain the desired biaryl product containing the cyclopropyl moiety.

Applications in Drug Discovery and Future Outlook

The ability to successfully synthesize and couple sterically hindered 1-substituted cyclopropyl boronates is of paramount importance to drug development. These methods allow for the late-stage functionalization of complex molecules and the creation of novel chemical entities with enhanced sp³-character.[13] The cyclopropyl ring often acts as a "bioisostere" for phenyl rings or double bonds, improving pharmacokinetic properties such as metabolic stability and solubility while maintaining or enhancing biological activity.[1][14]

The future of this field lies in the development of even more active and sterically tolerant catalytic systems. Further computational studies will be key to designing ligands that can overcome extreme steric challenges and to predicting the reactivity of novel cyclopropyl boronates, accelerating the discovery of next-generation therapeutics.[15]

References

-

D. S. B. Daniels, A. M. Whittaker, V. K. Aggarwal. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters. [Link]

-

N. Eghbarieh, N. Hanania, P. Nad, T. Alam, A. Masarwa. (Poly)Borylated Species as Modern Reactive Groups toward Unusual Synthetic Applications. Angewandte Chemie International Edition. [Link]

-

D. S. B. Daniels, A. M. Whittaker, V. K. Aggarwal. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters. [Link]

-

J. M. Dennis, C. H. U. Gregson, V. K. Aggarwal. Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate. ResearchGate. [Link]

-

Y. Cohen, V. Lanke, I. Marek. Borylated Cyclopropanes as Spring-Loaded Entities: Access to Vicinal Tertiary and Quaternary Carbon Stereocenters in Acyclic Systems. Journal of the American Chemical Society. [Link]

-

G. A. Molander, P. E. Gormisky. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

-

J. M. Dennis, C. H. U. Gregson, V. K. Aggarwal. Matteson homologation applied on cyclopropyl-substituted boronic ester and application to homocrotylation. ResearchGate. [Link]

-

J. M. Winne, et al. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Synfacts. [Link]

-

J. M. Winne, et al. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. ResearchGate. [Link]

-

J. A. S. Roberts, J. P. S. G. Morken. Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction. PMC. [Link]

-

M. Koishi, K. Tomota, M. Nakamoto, H. Yoshida. Direct Suzuki–Miyaura Coupling of Naphthalene-1,8-diaminato (dan)- Substituted Cyclopropylboron Compounds. ChemRxiv. [Link]

-

D. C. Blakemore, P. M. Doyle, Y. M. Fobian. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]

-

V. N. G. Lindsay, et al. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

-

Unknown Author. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University Research Repository. [Link]

-

G. A. Molander, P. E. Gormisky. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

-

J. M. Dennis, C. H. U. Gregson, V. K. Aggarwal. 1,2-boronate rearrangement with cyclopropyl-substituted boronic esters and lithiated carbamates. ResearchGate. [Link]

-

A. F. G. M. de la Rosa, I. Fernández. Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. PMC. [Link]

-

M. H. El-Badri, et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

M. G. T. H. D. Dissanayake, C. L. B. Macdonald. Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. ResearchGate. [Link]

-

H. Yang, W. Gao, R. Li, J. Wang. Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. [Link]

-

B. Wang, S. H. L. Kok, J. T. Y. Chun, D. P. A. O'Loughlin. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

-

Y. Cohen, V. Lanke, I. Marek. Borylated Cyclopropanes as Spring-Loaded Entities: Access to Vicinal Tertiary and Quaternary Carbon Stereocenters in Acyclic Systems. ACS Publications. [Link]

-

J. Zhang, et al. X-ray crystallographic molecular structures of 1 e (a), 1 o (b),... ResearchGate. [Link]

-

D. G. Hall. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

M. H. Serrano-Bou, et al. Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters. PubMed. [Link]

-

D. G. Hall. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

L. Falivene, A. Poater, L. Cavallo. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Process Design for (1-Phenylcyclopropyl)boronic Acid and its Pinacol Ester

Topic: Scalable preparation of (1-Phenylcyclopropyl)boronic acid for industrial use Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The (1-phenylcyclopropyl)boronate motif is a critical pharmacophore in modern drug discovery, offering conformational restriction and improved metabolic stability compared to acyclic analogs.[1] However, the installation of a boronic acid moiety onto a quaternary cyclopropyl center presents significant scale-up challenges.[1] Traditional cryogenic lithiation (-78 °C) is energetically costly and hazardous at kilogram scales, while direct Grignard formation often suffers from Wurtz-type homocoupling due to the steric congestion and benzylic activation of the substrate.[1]

This guide details two robust, scalable protocols for the synthesis of This compound pinacol ester (2) from 1-bromo-1-phenylcyclopropane (1) .

-

Batch Protocol: Utilizes "Turbo-Grignard" (iPrMgCl[2]·LiCl) technology to effect Halogen-Magnesium exchange at mild temperatures (-20 °C).[3]

-

Continuous Flow Protocol: Leverages microreactor technology to safely manage the exotherm of Lithiation-Borylation at elevated temperatures (0 °C to RT) with superior residence time control.

We strongly recommend isolating the pinacol ester rather than the free boronic acid for industrial storage, as the free acid is prone to dehydration (boroxine formation) and protodeboronation upon long-term storage.[1]

Strategic Analysis & Reaction Pathway

The synthesis relies on generating a metallated intermediate from 1-bromo-1-phenylcyclopropane followed by an electrophilic quench with a borate ester.

The Quaternary Challenge

The 1-phenylcyclopropyl carbanion is sterically hindered.[1] Standard magnesium turnings often fail to initiate or lead to extensive homocoupling (1,1'-biphenylcyclopropane) due to radical pathways.

-

Solution A (Knochel Exchange): The complex iPrMgCl[1]·LiCl breaks oligomeric aggregates of Grignard reagents, increasing kinetic reactivity and allowing Br/Mg exchange at temperatures achievable with standard glycol chillers (-20 °C) rather than liquid nitrogen.

-

Solution B (Flow Chemistry): Flow reactors allow for precise heat exchange, enabling the use of n-BuLi at temperatures where batch reactors would suffer from thermal runaways.

Reaction Scheme (Graphviz)

Figure 1: General reaction scheme for the metallation-borylation sequence.

Protocol A: Batch Synthesis via Turbo-Grignard (Recommended for 100g - 5kg Scale)

This method avoids cryogenic conditions and uses iPrMgCl[1]·LiCl (Knochel's Reagent), which is commercially available or easily prepared.[1]

Materials & Equipment

-

Reactor: Glass-lined steel or Hastelloy reactor with overhead stirring and jacketed cooling (Glycol/Water).

-

Reagents:

Step-by-Step Procedure

-

System Inertion: Purge the reactor with N2/Ar to ensure O2 < 50 ppm.

-

Charging: Charge 1-bromo-1-phenylcyclopropane and anhydrous THF (5 vol relative to bromide). Cool the jacket to -20 °C .

-

Exchange Reaction:

-

Borylation:

-

Cool the mixture to -20 °C .

-

Add Trimethyl borate (neat or 50% THF solution) slowly.

-

Exotherm Alert: This step is highly exothermic. Maintain Ti < -5 °C.

-

Warm to 0 °C over 1 hour after addition.

-

-

Esterification (One-Pot):

-

Add Pinacol dissolved in minimal THF.

-

Add acetic acid (1.1 equiv relative to Mg) to break the 'ate' complex and catalyze transesterification.[1]

-

Stir at 25 °C for 4 hours.

-

-

Workup:

-

Quench with 10% aqueous NH4Cl.

-

Separate phases.[8] Extract aqueous layer with MTBE.

-

Wash combined organics with water and brine.

-

Concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize from Heptane/IPA or distill (high vacuum) if oil.

-

Protocol B: Continuous Flow Lithiation (Recommended for >5kg Scale)

Flow chemistry enables the use of n-BuLi by strictly controlling residence times (

Flow Setup Diagram (Graphviz)

Figure 2: Continuous flow manifold for high-temperature lithiation.

Process Parameters

| Parameter | Setting | Rationale |

| Temperature | 0 °C (Chiller) | Flow heat transfer efficiency allows 0 °C instead of -78 °C. |

| Residence Time 1 ( | 30 - 60 seconds | Sufficient for Li/Br exchange; too short for decomposition. |

| Residence Time 2 ( | 60 seconds | Rapid trapping with borate. |

| Stoichiometry | 1.0 : 1.1 : 1.5 | Bromide : nBuLi : Borate. |

| Back Pressure | 4-5 bar | Prevents solvent boiling/outgassing. |

Execution

-

Feed Preparation:

-

Feed A: 0.5 M 1-bromo-1-phenylcyclopropane in dry THF.

-

Feed B: 1.6 M n-BuLi in Hexanes.

-

Feed C: 0.75 M Triisopropyl borate (B(OiPr)3) in THF.

-

-

Start-up: Flush system with anhydrous THF.

-

Operation:

-

Streams A and B mix in a T-mixer and pass through Coil 1 (PFA tubing, 0 °C).

-

The lithiated stream meets Stream C in Mixer 2.[1]

-

The mixture passes through Coil 2 (0 °C) to complete borylation.

-

-

Quench:

-

The output stream flows directly into a stirred vessel containing Pinacol (1.2 equiv) and Acetic Acid in THF/Water.[1]

-

-

Advantages: This method processes kilograms per day with a small footprint and minimal explosion hazard.

Quality Control & Stability

Protodeboronation Risk

Cyclopropyl boronic acids are more stable than 2-pyridyl boronic acids but less stable than simple phenyl boronic acids.

-

Mechanism: In the presence of base or heat, the C-B bond can cleave, yielding phenylcyclopropane.[1]

-

Mitigation: Store as the Pinacol Ester . If the free acid is required, hydrolyze the ester immediately before use using NaIO4/HCl or transesterification with diethanolamine.[1]

Analytical Specifications (Pinacol Ester)

-

Appearance: White solid or colorless oil (crystallizes upon standing).

-

1H NMR (400 MHz, CDCl3): δ 7.2-7.4 (m, 5H, Ph), 1.2-1.4 (m, 4H, Cyclopropyl), 1.18 (s, 12H, Pinacol).[1] Note: The cyclopropyl protons often appear as two multiplets due to magnetic anisotropy.[1]

-

HPLC Purity: >97% (Area %).

-

Residual Bromide: <0.5% (Critical for Pd-catalyzed coupling downstream).

References

-

Knochel, P. et al. "A Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Halogen–Magnesium Exchange."[4] Angew.[6][7] Chem. Int. Ed.2003 , 42, 4302–4320.[1][6] Link

-

Bao, M. et al. "Scalable Synthesis of Boronic Esters via Flow Lithiation." Organic Process Research & Development2016 , 20, 123–130.[1] Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chem. Soc. Rev.2014 , 43, 412–443.[1] Link

-

Matteson, D. S. "Boronic Esters in Stereoselective Synthesis." Tetrahedron1989 , 45, 1859–1885.[1] Link

-

Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[1] J. Am. Chem. Soc.[9][10]2016 , 138, 9145–9157.[1][10][11] Link[10]

Disclaimer: The protocols described involve hazardous chemicals (organolithiums, Grignards). A thorough Process Safety Assessment (PSA) including calorimetry (RC1) is mandatory before scaling up.

Sources

- 1. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Method for preparing cyclopropyl boronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Quaternary Cyclopropyl Boronates

Welcome to the technical support guide for one of the more formidable challenges in modern cross-coupling chemistry: the Suzuki-Miyaura coupling of quaternary cyclopropyl boronates. The construction of an all-carbon quaternary center on a strained cyclopropyl ring presents unique steric and electronic hurdles. Low yields, sluggish reactions, and competing side reactions are common.

This guide is structured as a series of questions and answers, reflecting the troubleshooting process researchers undertake. We will move from high-level diagnostics to fine-tuning specific reaction parameters, explaining the chemical principles behind each recommendation to empower you to solve not just the current problem, but future challenges as well.

Part 1: Frequently Asked Questions - Initial Diagnostics

This section addresses the most common initial failures and observations.

Q1: My reaction has stalled. I'm seeing mostly unreacted starting materials with very low conversion. What's the primary cause?

A1: A stalled reaction with sterically demanding substrates like quaternary cyclopropyl boronates typically points to a failure in one of the two kinetically-limiting steps of the catalytic cycle: oxidative addition or reductive elimination . The immense steric bulk around the reaction centers creates a high energy barrier for these steps.

-

Sluggish Oxidative Addition: The palladium catalyst must insert into the C-X bond of your electrophile. If the electrophile is also sterically hindered (e.g., an ortho,ortho'-disubstituted aryl halide), the palladium complex may struggle to approach the reaction site.

-

Difficult Reductive Elimination: The final, product-forming step requires the two organic fragments (the quaternary cyclopropyl group and the aryl/vinyl group) to be in close proximity on the palladium center. Severe steric clash can make this conformation energetically unfavorable, slowing or preventing the final C-C bond formation.[1][2]

Initial Troubleshooting Steps:

-

Re-evaluate Your Ligand: Standard ligands like PPh₃ are often inadequate. You need bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or specialized N-heterocyclic carbenes (NHCs) designed to accelerate these difficult steps.[1][3]

-

Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome these activation barriers. However, be aware that excessive heat can lead to catalyst decomposition and increase side reactions.[4]

-

Check Catalyst Activity: Ensure your palladium source and ligands have not degraded. Phosphine ligands can oxidize if not handled under inert conditions, rendering them ineffective.[4]

Q2: My main side product is a dimer of my aryl halide (Ar-Ar) and a protodeboronated starting material. What is happening?

A2: This points to two distinct and common side reactions: homocoupling and protodeboronation .

-

Homocoupling: The formation of Ar-Ar byproducts is often promoted by the presence of oxygen.[4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted coupling of two boronic acid molecules.[5] This is especially problematic if you are using a Pd(II) precatalyst (like Pd(OAc)₂), as the in situ reduction to Pd(0) can be inefficient and lead to side reactions.

-

Protodeboronation: The C-B bond of the cyclopropyl boronate is cleaved by a proton source (often residual water or acidic impurities), replacing it with a C-H bond. Cyclopropylboronic acids are known to be susceptible to this pathway.[6][7] This side reaction consumes your nucleophile, directly reducing the potential yield.

Troubleshooting Steps:

-

Improve Degassing: Rigorously degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30+ minutes).[4][8]

-

Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the homocoupling associated with the in situ reduction of Pd(II) sources.[4]

-

Use a More Stable Boron Reagent: If protodeboronation is severe, switch from a cyclopropylboronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or a potassium cyclopropyltrifluoroborate (BF₃K).[6][7][9] These reagents are more stable under reaction conditions and release the active boronic acid more slowly.

-

Choose Your Base Carefully: Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃. Very strong bases can accelerate protodeboronation.[8][10]

Part 2: Deep Dive - Optimizing Key Reaction Parameters

2.1 The Catalyst-Ligand System: The Engine of the Reaction

The choice of catalyst and ligand is the single most critical factor for success with sterically hindered substrates.

Q3: Standard palladium catalysts aren't working. Which specific ligands should I screen for coupling a quaternary cyclopropyl boronate with a hindered aryl chloride?

A3: For a doubly challenging system involving a quaternary center and a less reactive aryl chloride, you must use highly active, specialized ligands. The goal is to find a ligand that is both bulky enough to promote reductive elimination but not so bulky that it prevents coordination.

Excellent starting points are the dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands." Their bulk and electron-donating properties create a highly active, coordinatively unsaturated Pd(0) species that accelerates oxidative addition.[3]

| Ligand Name | Structure | Key Features & Use Cases | Typical Loading (mol%) |

| SPhos | General purpose, highly active for many couplings, including aryl chlorides. Good first choice. | 1-2 mol% Pd, 2-4 mol% Ligand | |

| XPhos | Extremely bulky. Excellent for very hindered substrates and aryl chlorides.[1] | 1-2 mol% Pd, 2-4 mol% Ligand | |

| RuPhos | High activity at lower temperatures. Useful if your substrate is thermally sensitive.[11] | 1-2 mol% Pd, 2-4 mol% Ligand | |

| AntPhos | N/A | Specifically shown to be effective in sterically demanding aryl-alkyl couplings by inhibiting β-hydride elimination, demonstrating its utility in managing steric hindrance.[1] | 1-2 mol% Pd, 2 mol% Ligand |

Experimental Protocol: Ligand Screening for a Hindered Coupling

-

Preparation: In a glovebox, add your aryl halide (1.0 eq), quaternary cyclopropyl boronate (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq) to separate reaction vials.

-

Catalyst Stock Solution: Prepare a stock solution of your palladium precatalyst (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., SPhos) in degassed solvent (e.g., Toluene or Dioxane). A typical Pd:Ligand ratio is 1:2 or 1:4.

-

Reaction Setup: Add the catalyst stock solution to each vial to achieve the desired catalyst loading (e.g., 2 mol% Pd).

-

Execution: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at a set temperature (e.g., 100-110 °C).

-

Monitoring: Take aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h) and analyze by LC-MS or GC-MS to determine the conversion and identify the best-performing ligand.

2.2 The Base and Solvent: Creating the Right Environment

Q4: I'm using a base-sensitive substrate. How do I choose a base that will promote the reaction without causing decomposition?

A4: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic "ate" complex.[12][13] For sensitive substrates, you need a base that is strong enough to facilitate this step but not so harsh that it cleaves functional groups like esters or causes epimerization.

-

Potassium Phosphate (K₃PO₄): Often the base of choice for sterically hindered and base-sensitive substrates. It is a moderately strong, non-nucleophilic base with limited solubility in many organic solvents, which can temper its reactivity.

-

Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₃PO₄. Its effectiveness is often attributed to the "cesium effect," where the large, soft Cs⁺ cation can influence catalyst aggregation and reactivity. It is very effective but can be too harsh for some substrates.[8]

-

Potassium Fluoride (KF): A mild base that can be effective, particularly when base-labile groups are present.[12]

Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides unless a specific protocol calls for them, as they significantly increase the risk of protodeboronation and substrate degradation.[14]

Part 3: Visual Guides and Workflows

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

This diagram illustrates the catalytic cycle, highlighting the steps that pose the greatest challenge for quaternary cyclopropyl boronates.

Caption: Steric hindrance primarily impacts the Oxidative Addition and Reductive Elimination steps.

Troubleshooting Decision Tree for Low Yields

This workflow provides a logical path to diagnose and solve common issues leading to poor reaction outcomes.

Caption: A logical guide to diagnosing the root cause of low reaction yields.

References

-

Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

-

Xie, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

-

Morken, J.P., et al. (2017). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. National Institutes of Health. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

-

Wang, D., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

-

KCIL Chemofarbe Group. (2022-2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]

-

Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Morken, J.P., et al. (2017). A Modular, Catalytic Enantioselective Construction of Quaternary Carbon Stereocenters by Sequential Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

-

Watson, D.A., et al. (2017). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ResearchGate. Available at: [Link]

-

Denton, J., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 10. researchgate.net [researchgate.net]

- 11. A Modular, Catalytic Enantioselective Construction of Quaternary Carbon Stereocenters by Sequential Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. wwjmrd.com [wwjmrd.com]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Troubleshooting homo-coupling side reactions of (1-Phenylcyclopropyl)boronic acid

Welcome to the technical support center for (1-Phenylcyclopropyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Our goal is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the undesired homo-coupling side reaction, ensuring the success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to introduce the phenylcyclopropyl moiety. However, its application can be complicated by the formation of a homo-coupling product, 1,1'-diphenyl-1,1'-bicyclopropane. This guide provides a systematic approach to troubleshooting this side reaction, grounded in mechanistic understanding and field-proven solutions.

Troubleshooting Guide: Homo-Coupling Side Reactions

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I am observing a significant amount of 1,1'-diphenyl-1,1'-bicyclopropane in my Suzuki-Miyaura reaction. What are the primary causes?

The formation of the homo-coupling product from this compound is a common issue that can arise from several factors within your reaction conditions. Understanding the underlying mechanisms is key to mitigating this side reaction. The primary causes are often related to the palladium catalyst cycle and the reaction environment.

There are two main proposed mechanisms for the homo-coupling of boronic acids:

-

Reductive Elimination from a Di-organopalladium(II) Intermediate: In this pathway, two molecules of the boronic acid (or its boronate form) transmetalate to the palladium(II) center, forming a Pd(II)-bis(organo) species. This intermediate can then undergo reductive elimination to yield the homo-coupled product and a Pd(0) species. This is more likely to occur if the rate of reductive elimination of the desired cross-coupled product is slow.

-

Oxidative Coupling: This mechanism is often implicated when an oxidant is present in the reaction mixture. The boronic acid can be oxidized, leading to the formation of radical species that then couple. While less common in standard Suzuki-Miyaura conditions, residual oxygen or other oxidizing agents can promote this pathway.

The choice of palladium source, ligands, base, and solvent all play a critical role in influencing which of these pathways might be favored and, consequently, the extent of homo-coupling.

Question 2: How can I adjust my reaction conditions to minimize the formation of the homo-coupling product?

Minimizing homo-coupling requires a systematic optimization of your reaction parameters. Here is a detailed approach:

1. Catalyst and Ligand Selection:

-

Palladium Source: The choice of palladium precursor can be critical. Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over generating Pd(0) in situ from a Pd(II) salt like Pd(OAc)₂ or PdCl₂. This is because the in situ reduction of Pd(II) can sometimes be slow or incomplete, leading to side reactions.

-

Ligands: The ligand plays a crucial role in modulating the reactivity of the palladium center.

-

Bulky, electron-rich phosphine ligands are generally preferred for Suzuki-Miyaura couplings. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination of the desired cross-coupled product, thereby outcompeting the homo-coupling pathway.

-

Avoid using an excess of phosphine ligand. An excess can sometimes promote side reactions. A Pd:ligand ratio of 1:2 to 1:4 is a good starting point for optimization.

-

2. The Role of the Base:

-

Base Strength and Type: The base is necessary to activate the boronic acid by forming a more nucleophilic boronate species. However, a very strong base can also promote the degradation of the boronic acid or the palladium catalyst, potentially leading to increased side products.

-

Recommended Bases:

-

Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used and are often a good first choice. K₃PO₄ is often effective in minimizing side reactions.

-

Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally less effective and can sometimes lead to more complications.

-

3. Solvent Choice:

-

Polar Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used and are generally good choices.

-

Protic Solvents: The addition of a small amount of water can be beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can lead to protodeboronation, another common side reaction. A solvent system of dioxane/water or THF/water (e.g., in a 4:1 or 5:1 ratio) is a good starting point.

4. Temperature and Reaction Time:

-

Lowering the Temperature: If you are observing significant homo-coupling, consider running your reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately disfavor the homo-coupling pathway.

-

Monitoring Reaction Progress: It is crucial to monitor your reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Stopping the reaction once the starting materials are consumed can prevent the accumulation of side products that may form over extended reaction times.

Experimental Protocol: A Step-by-Step Guide to Optimizing Your Reaction

This protocol outlines a systematic approach to screen for optimal conditions to minimize the homo-coupling of this compound.

Materials:

-

This compound

-

Your desired coupling partner (e.g., an aryl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, THF, water)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vials and standard glassware

Procedure:

-

Preparation:

-

Set up a series of reaction vials under an inert atmosphere.

-

To each vial, add this compound (1.2 equivalents), your aryl halide (1.0 equivalent), and the chosen base (2.0 equivalents).

-

-

Catalyst and Ligand Addition:

-

In a separate glovebox or under a stream of inert gas, prepare stock solutions of your palladium catalyst and ligand if applicable.

-

Add the catalyst/ligand solution to each reaction vial. For this screen, you might test:

-

Vial 1: Pd(PPh₃)₄ (2 mol%)

-

Vial 2: Pd₂(dba)₃ (1 mol%) with SPhos (2 mol%)

-

Vial 3: Pd(OAc)₂ (2 mol%) with XPhos (4 mol%)

-

-

-

Solvent Addition and Reaction:

-

Add the chosen solvent system to each vial (e.g., dioxane/water 4:1).

-

Place the vials in a pre-heated reaction block at a starting temperature of 80 °C.

-

-

Monitoring and Analysis:

-